N-(4-methylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide
Description
N-(4-Methylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide is a benzamide derivative featuring a benzo[d]thiazole core substituted with a methyl group at the 4-position and a pyridin-3-ylmethyl group at the N-amine position. The benzamide moiety is further functionalized with a nitro group at the 2-position (ortho to the carbonyl group). This compound belongs to a class of heterocyclic molecules that integrate thiazole and pyridine rings, which are known to influence electronic properties, solubility, and biological interactions .
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3S/c1-14-6-4-10-18-19(14)23-21(29-18)24(13-15-7-5-11-22-12-15)20(26)16-8-2-3-9-17(16)25(27)28/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTULIRFPZZOTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-(4-methylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide are cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
this compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway, which is involved in the inflammatory response . By inhibiting the COX enzymes, it disrupts the production of prostaglandins, leading to a decrease in inflammation .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the production of prostaglandins due to the inhibition of COX enzymes . This leads to a decrease in inflammation, providing potential anti-inflammatory effects .
Biochemical Analysis
Biological Activity
N-(4-methylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory , antimicrobial , and anticancer properties. The unique structural features of this compound, particularly the presence of a nitro group and a pyridinylmethyl moiety, contribute significantly to its biological efficacy.
Biological Activity Overview
The biological activity of this compound has been investigated through various studies, revealing its potential in several therapeutic areas.
Anticancer Activity
Research indicates that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown promising results against various cancer cell lines. A study highlighted the interaction of similar compounds with proteins involved in apoptosis, suggesting that their mechanism may involve the induction of cell death in cancer cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary data suggest that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. A comparative study showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating potential use as antimicrobial agents .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been studied for its anti-inflammatory effects. The presence of the nitro group is believed to enhance its ability to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation .
Research Findings and Case Studies
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The nitro group in the target compound contrasts with electron-donating groups (e.g., methoxy in TOZ6) or halogen substituents (e.g., chloro in 4e), which modulate reactivity and binding affinity .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
*Molecular weight inferred from structurally similar compound in .
Key Observations :
- The target compound’s molecular weight (399.9 g/mol) is comparable to TOZ6 (412.4 g/mol) but lower than 4e (488.3 g/mol), reflecting differences in substituent complexity.
- High yields (>80%) in TOZ6 suggest efficient synthetic routes for morpholino-containing analogs, whereas dichloro-substituted compounds (4e) show moderate yields (~58%) .
Key Observations :
- ZAC Antagonism : The N-(thiazol-2-yl)-benzamide scaffold is critical for ZAC activity. Nitro groups (as in the target compound) may enhance antagonist potency compared to methoxy or chloro substituents .
- Diagnostic Applications: TOZ analogs with fluorine substituents (e.g., TOZ5, TOZ7) are optimized for PET imaging, suggesting the target’s nitro group could be leveraged for similar radiolabeling strategies .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4-methylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound can be synthesized via a multi-step approach:
Amide Coupling : React 2-nitrobenzoyl chloride with 4-methylbenzo[d]thiazol-2-amine in dry pyridine under ice-cooling (0–5°C) for 6 hours to form the intermediate .
N-Alkylation : Introduce the pyridin-3-ylmethyl group using a nucleophilic substitution reaction with 3-(bromomethyl)pyridine in DMF at 60°C for 12 hours, using K₂CO₃ as a base .
- Optimization : Monitor reaction progress via TLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallize from methanol to achieve >95% purity. Yield improvements (up to 40%) are observed with controlled anhydrous conditions and slow reagent addition .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Techniques :
- ¹H/¹³C NMR : Assign peaks for nitro (δ ~8.1 ppm, aromatic), thiazole (δ ~7.5 ppm), and pyridinemethyl (δ ~4.8 ppm, CH₂) groups. Compare with theoretical splitting patterns .
- HPLC : Use a C18 column (acetonitrile/water, 70:30) to confirm >98% purity; retention time ~8.2 minutes .
- HRMS : Validate molecular ion [M+H]⁺ at m/z 436.0825 (calculated) .
Q. How can researchers assess the solubility and stability of this compound under experimental conditions?
- Protocol :
- Solubility : Test in DMSO, DMF, and aqueous buffers (pH 2–9) via UV-Vis spectroscopy (λmax ~320 nm). DMSO is preferred for stock solutions due to high solubility (>10 mg/mL) .
- Stability : Incubate at 4°C, 25°C, and 37°C for 72 hours; analyze degradation via HPLC. Stable in DMSO at -20°C for >6 months .
Advanced Research Questions
Q. What reaction mechanisms govern the formation of byproducts during synthesis, and how can they be minimized?
- Mechanistic Insights :
- Nitro Group Reduction : Trace water in DMF may reduce the nitro group to an amine, forming N-(4-methylbenzo[d]thiazol-2-yl)-2-amino-N-(pyridin-3-ylmethyl)benzamide. Prevent by using anhydrous solvents and molecular sieves .
- Thiazole Ring Oxidation : Thiazole sulfur may oxidize under prolonged heating. Limit reaction time to <12 hours and use nitrogen atmosphere .
Q. How can contradictory data in spectroscopic characterization (e.g., NMR shifts) be resolved?
- Troubleshooting :
- Dynamic Effects : Rotameric splitting in the pyridinemethyl group can cause peak broadening. Acquire spectra at elevated temperatures (50°C) to coalesce signals .
- Impurity Identification : Compare experimental NMR with simulated spectra (DFT calculations at B3LYP/6-31G* level) to distinguish between stereoisomers or regioisomers .
Q. What computational strategies are effective in predicting the binding affinity of this compound to biological targets?
- Approach :
- Docking Studies : Use AutoDock Vina with crystal structures of kinases (e.g., ABL1, PDB: 2HYY). Parameterize the ligand with GAFF2 force field and optimize charges via AM1-BCC .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability; analyze RMSD (<2.0 Å) and hydrogen bonds with catalytic residues (e.g., Glu286) .
Q. How can researchers design experiments to evaluate the biological activity of this compound against resistant cell lines?
- Experimental Design :
- In Vitro Assays : Test cytotoxicity (IC₅₀) via MTT assay on HeLa and MCF-7 cells (48-hour exposure). Include positive controls (e.g., doxorubicin) .
- Resistance Profiling : Treat doxorubicin-resistant cell lines (MCF-7/ADR) with the compound (0.1–100 µM) and measure P-glycoprotein inhibition via calcein-AM retention assay .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
